molecular formula C25H18N2O B506264 2-(4-phenyl-3H-1,5-benzodiazepin-2-yl)naphthalen-1-ol

2-(4-phenyl-3H-1,5-benzodiazepin-2-yl)naphthalen-1-ol

Katalognummer: B506264
Molekulargewicht: 362.4g/mol
InChI-Schlüssel: ZVWBFUINGBCKLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-phenyl-3H-1,5-benzodiazepin-2-yl)naphthalen-1-ol is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications in medicinal chemistry, particularly for their sedative and anxiolytic properties. This specific compound is characterized by its unique structure, which includes a naphthol group attached to a benzodiazepine core, making it a subject of interest in various fields of scientific research.

Eigenschaften

Molekularformel

C25H18N2O

Molekulargewicht

362.4g/mol

IUPAC-Name

2-(2-phenyl-3H-1,5-benzodiazepin-4-yl)naphthalen-1-ol

InChI

InChI=1S/C25H18N2O/c28-25-19-11-5-4-8-17(19)14-15-20(25)24-16-23(18-9-2-1-3-10-18)26-21-12-6-7-13-22(21)27-24/h1-15,28H,16H2

InChI-Schlüssel

ZVWBFUINGBCKLZ-UHFFFAOYSA-N

SMILES

C1C(=NC2=CC=CC=C2N=C1C3=C(C4=CC=CC=C4C=C3)O)C5=CC=CC=C5

Kanonische SMILES

C1C(=NC2=CC=CC=C2N=C1C3=C(C4=CC=CC=C4C=C3)O)C5=CC=CC=C5

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-phenyl-3H-1,5-benzodiazepin-2-yl)naphthalen-1-ol typically involves the condensation of 2-(4-phenyl-3H-benzo[b][1,4]diazepin-2-yl)-phenol with diaminobenzene. The reaction is carried out under controlled conditions, often requiring specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-phenyl-3H-1,5-benzodiazepin-2-yl)naphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

2-(4-phenyl-3H-1,5-benzodiazepin-2-yl)naphthalen-1-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of anxiety and other neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(4-phenyl-3H-1,5-benzodiazepin-2-yl)naphthalen-1-ol involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can modulate neuronal activity, leading to its sedative and anxiolytic effects. The exact pathways and molecular interactions are still under investigation, but the compound’s structure suggests a strong affinity for these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.

    Lorazepam: Known for its use in treating anxiety disorders.

    Clonazepam: Used for its anticonvulsant and anxiolytic effects.

Uniqueness

2-(4-phenyl-3H-1,5-benzodiazepin-2-yl)naphthalen-1-ol is unique due to its naphthol group, which may confer additional properties and interactions compared to other benzodiazepines. This structural difference can influence its pharmacokinetics and pharmacodynamics, making it a valuable compound for further research and development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.